ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the thieno[3,4-d]pyridazine core with a 4-methoxyphenyl group.
Formation of the Phenoxypropanamido Group: This step involves the reaction of the intermediate compound with phenoxypropanamide to introduce the phenoxypropanamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with reduced functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound may have potential therapeutic uses, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound has a similar structure but features a benzo[d]imidazole core instead of a thieno[3,4-d]pyridazine core.
Ethyl 3-(4-methoxyphenyl)propanoate: This compound has a simpler structure with a propanoate group instead of the more complex thieno[3,4-d]pyridazine core.
The uniqueness of this compound lies in its complex structure and potential biological activity, which may offer advantages over simpler compounds in certain applications.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazines. Its unique molecular structure suggests significant potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Molecular Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various substituents that enhance its chemical properties. The molecular formula is C25H23N3O6S with a molecular weight of approximately 493.53 g/mol. The presence of functional groups such as methoxy and phenoxy enhances its solubility and reactivity, which are critical for biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that compounds within this class often modulate biological pathways by acting as inhibitors or activators of various enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been identified as a lead compound for allosteric modulation of the adenosine A1 receptor (A1AR), suggesting its role in neuromodulatory processes .
Anticancer Properties
Studies have indicated that thieno[3,4-d]pyridazines exhibit anticancer activity by inducing apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against specific cancer types through targeted action on cancer cell metabolism.
Antimicrobial Activity
Research into similar compounds has shown promising antimicrobial properties. This compound may exhibit similar effects against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or metabolic processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-(4-methoxyphenyl)propanoate | Lacks thieno core | Limited biological activity |
Methyl 3-(4-methoxyphenyl)-2-propenoate | Different core structure | Moderate activity against certain targets |
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo | Similar methoxy group | Notable anticancer properties |
Case Studies
- Adenosine Receptor Modulation : In a study focusing on the modulation of A1AR, this compound was identified as a promising lead compound for developing new therapeutic agents targeting neurological disorders .
- Antimicrobial Testing : Preliminary tests conducted on related thieno[3,4-d]pyridazine derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting that this compound may possess similar antimicrobial properties warranting further investigation .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-4-33-25(31)21-19-14-35-23(26-22(29)15(2)34-18-8-6-5-7-9-18)20(19)24(30)28(27-21)16-10-12-17(32-3)13-11-16/h5-15H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMKNMVHINGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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